molecular formula C18H25NO3S B1225663 6-Hydroxy-5-undecyl-4,7-benzothiazoledione CAS No. 43152-58-5

6-Hydroxy-5-undecyl-4,7-benzothiazoledione

Cat. No. B1225663
CAS RN: 43152-58-5
M. Wt: 335.5 g/mol
InChI Key: VSIBLXWNANVQDH-UHFFFAOYSA-N
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Description

6-Hydroxy-5-undecyl-4,7-benzothiazoledione is an organic compound that belongs to the class of aryl ketones . It has a molecular formula of C18H25NO3S . The compound is also known by other names such as 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole and UHDBT .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 335.461 Da, and the monoisotopic mass is 335.155518 Da .

Scientific Research Applications

1. Synthesis of Novel Compounds

6-Hydroxy-5-undecyl-4,7-benzothiazoledione and its derivatives have been the focus in the synthesis of various novel compounds. For instance, studies have demonstrated the regioselective synthesis of thiadiazolo[3,2-a]benzimidazole-5,8-diones and triazolo[3,4-b][1,3,4]benzothiadiazole-6,9-dione derivatives using related compounds as starting materials (V. Srinivas & V. Rao, 2009); (Srinivas Vakiti & V. Rao, 2010).

2. Potential in Alzheimer's Disease Treatment

Research in medicinal chemistry has highlighted the potential of related compounds in treating neurodegenerative diseases like Alzheimer's. For instance, certain hydroxamic acids with structural similarities to benzothiazole derivatives have shown promising results in inhibiting histone deacetylase 6, which is crucial in the context of Alzheimer's disease (Hsueh-Yun Lee et al., 2018).

3. Antibacterial and Antifungal Activities

Benzothiazole derivatives have been studied for their antibacterial and antifungal activities. Compounds synthesized from related fatty acid hydrazides have demonstrated significant antimicrobial activity against various bacterial strains (M. R. Banday, Rayees U. H. Mattoo, & A. Rauf, 2010).

4. Antioxidant, Antibacterial, and Antitumor Properties

Benzothiazole-based compounds, including those with hydroxy and methoxy groups, have been evaluated for their biological activities. These studies have revealed modest antibacterial and strong antitumor activities, with certain derivatives showing high selectivity against specific cancer cell lines (L. Racané et al., 2019).

5. Corrosion Inhibition

Benzothiazole derivatives have been found effective as corrosion inhibitors for steel, showcasing their potential industrial applications. Such studies have helped in understanding the adsorption behavior of these inhibitors on metal surfaces (Zhiyong Hu et al., 2016).

6. Environmental Occurrence and Human Exposure

Research has been conducted on the presence and effects of benzothiazole derivatives in the environment, specifically focusing on their distribution and potential human exposure. This research is crucial in understanding the ecological and health implications of these compounds (Alexandros G. Asimakopoulos et al., 2013).

7. Synthesis of Functional Materials

Benzothiazole-based compounds are used in the synthesis of materials with specific properties, such as light-up probes for biomolecular quantification. This demonstrates the versatility of these compounds in creating functional materials for scientific applications (Kanyi Pu, Liping Cai, & B. Liu, 2009).

properties

IUPAC Name

4-hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-15(20)14-18(23-12-19-14)17(22)16(13)21/h12,20H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIBLXWNANVQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962928
Record name 4-Hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43152-58-5
Record name 4,7-Benzothiazoledione, 6-hydroxy-5-undecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043152585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-5-undecyl-4,7-benzothiazoledione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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